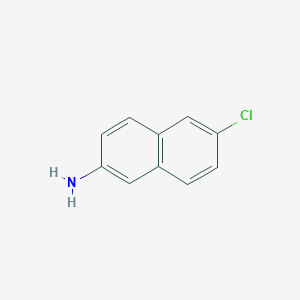

6-Chloronaphthalen-2-amine

Description

Contextualization within Halogenated Naphthalene (B1677914) Amine Chemistry

Halogenated aromatic compounds, including naphthalene amines, represent a significant class of molecules within synthetic organic chemistry. scirp.org They serve as crucial intermediates in the production of a wide array of products, including pharmaceuticals and materials for organoelectroluminescence. google.com The specific architecture of 6-Chloronaphthalen-2-amine, which features a naphthalene core substituted with both an amino group (-NH₂) and a chlorine atom, provides a unique combination of reactive sites.

The naphthalene backbone, a fused two-ring aromatic system, provides a rigid and planar structure. The amino group can act as a nucleophile or be converted into other functional groups, while the chlorine atom can participate in various transition metal-mediated coupling reactions or be displaced through nucleophilic aromatic substitution. scirp.org This dual functionality makes halogenated naphthalene amines versatile building blocks in chemical synthesis. google.com The position of the substituents on the naphthalene ring influences the electronic environment and, consequently, the regioselectivity of its reactions.

Significance as a Synthon in Advanced Organic Synthesis

In the strategic planning of chemical syntheses, known as retrosynthetic analysis, chemists conceptually break down a target molecule into smaller, idealized fragments called synthons. amazonaws.com this compound and its derivatives serve as valuable synthons for introducing the chloronaphthalene moiety into larger, more complex molecular frameworks.

A notable application is in the design of enzyme inhibitors. nih.gov For instance, in the development of non-amidine factor Xa (fXa) inhibitors, which are investigated as potential oral anticoagulants, the 6-chloronaphthalene group serves a specific purpose. nih.gov X-ray crystal analysis of an inhibitor derived from a related compound revealed that the 6-chloronaphthalene portion of the molecule binds effectively to the S1 subsite of the factor Xa enzyme. nih.gov This demonstrates the role of the 6-chloronaphthalene scaffold as a key recognition element, making its parent amine a critical synthon in the synthesis of these targeted therapeutic agents. nih.gov

Role as a Precursor for Novel Functional Molecules

The utility of this compound extends to its role as a precursor for a variety of functional molecules, particularly in the realm of medicinal chemistry. Its structure is a key component in the synthesis of compounds with specific biological activities.

Research has shown that derivatives incorporating the 6-chloronaphthalene structure are central to creating potential pharmaceuticals. nih.gov A series of N-(6-chloronaphthalen-2-yl)sulfonylpiperazine derivatives were synthesized and evaluated for their potential as orally available anticoagulants. nih.gov One compound from this series demonstrated potent anti-fXa activity and a significant prolongation of prothrombin time in studies. nih.gov The synthesis of these complex molecules highlights the foundational role of the 6-chloronaphthalene unit. Furthermore, related halogenated aminonaphthalene structures are used to synthesize novel compounds with potential antimicrobial and anticancer properties. jmchemsci.comrsc.orgdergipark.org.tr

| Precursor | Derived Functional Molecule Class | Application Area | Reference |

| N-(6-chloronaphthalen-2-yl)sulfonylpiperazine | Factor Xa Inhibitors | Anticoagulants | nih.gov |

| 6-amino-7-chloronaphthalen-2-ol | Naphthalene-based derivatives | Antimicrobials | jmchemsci.com |

| Halogenated aromatic amines | Various complex compounds | Pharmaceuticals, Agrochemicals, Dyes, Organic Electronics | google.com |

Structure

3D Structure

Properties

IUPAC Name |

6-chloronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYFZBWHIXNTKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946077 | |

| Record name | 6-Chloronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23417-61-0 | |

| Record name | NSC152018 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloronaphthalen 2 Amine

Established Synthetic Pathways

Traditional methods for the synthesis of aromatic amines often rely on multi-step sequences involving functional group transformations of readily available precursors.

Reduction of 6-Chloronaphthalene-2-carboxylic Acid

The conversion of a carboxylic acid to an amine, formally a reduction, is typically achieved through rearrangement reactions. The most common of these are the Curtius, Schmidt, or Hofmann rearrangements. For the synthesis of 6-Chloronaphthalen-2-amine from 6-Chloronaphthalene-2-carboxylic acid, the Curtius rearrangement is a representative pathway.

The process involves the following steps:

Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive derivative, typically an acid chloride or an ester.

Formation of Acyl Azide (B81097): The activated acid derivative is reacted with an azide source, such as sodium azide, to form the corresponding acyl azide.

Thermal or Photochemical Rearrangement: The acyl azide, upon heating, undergoes rearrangement, losing nitrogen gas (N₂) to form an isocyanate intermediate.

Hydrolysis: The isocyanate is then hydrolyzed with water or an acid/base to yield the primary amine, this compound, and carbon dioxide.

While effective, these methods often require stoichiometric amounts of reagents and can involve hazardous intermediates like azides.

Nucleophilic Substitution of Halogenated Naphthalene (B1677914) Precursors

Another established route involves the nucleophilic aromatic substitution (SNAr) of a dihalogenated naphthalene. A suitable precursor for this compound would be 2,6-dichloronaphthalene (B52921) or 2-bromo-6-chloronaphthalene (B585581). In this approach, one of the halogen atoms is selectively replaced by an amino group.

The reaction typically proceeds by treating the dihalonaphthalene with an ammonia (B1221849) source, such as aqueous ammonia or an amide salt, at high temperatures and pressures. The presence of an electron-withdrawing group on the aromatic ring can facilitate this reaction, but for an unactivated system like dichloronaphthalene, the conditions are often harsh. The selectivity of the substitution can be an issue if the two halogen atoms have similar reactivity.

Modern and Catalytic Approaches to Naphthalene Amines

Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable methods for C-N bond formation, largely driven by advances in transition-metal catalysis.

Palladium-Catalyzed Amination Strategies (e.g., Buchwald-Hartwig Type Reactions)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org It allows for the coupling of aryl halides or triflates with primary or secondary amines. organic-chemistry.org

For the synthesis of this compound, an aryl precursor like 2,6-dichloronaphthalene or 2-bromo-6-chloronaphthalene would be reacted with an ammonia equivalent. The use of ammonia itself can be challenging, so alternative reagents like benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS) are often employed, followed by a hydrolysis step. acsgcipr.org

The general catalytic cycle involves:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X).

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base deprotonates it to form an amido complex.

Reductive Elimination: The aryl group and the amido group couple, and the desired aryl amine is eliminated from the palladium center, regenerating the Pd(0) catalyst. jk-sci.com

The choice of ligand is critical for the reaction's success. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Hartwig groups, are highly effective. wikipedia.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, must be carefully optimized. jk-sci.com

Table 1: Key Components in Buchwald-Hartwig Amination

| Component | Function | Examples |

|---|---|---|

| Catalyst | Facilitates the cross-coupling | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the catalyst and promotes key steps | XPhos, SPhos, BINAP, DPPF |

| Base | Deprotonates the amine | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Amine Source | Provides the nitrogen atom | Ammonia, Benzophenone imine, LiHMDS |

| Solvent | Reaction medium | Toluene (B28343), Dioxane, THF |

Microwave-Assisted Synthetic Protocols for Aromatic Amine Formation

Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions. oatext.com By using dielectric heating, microwaves can rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. rsc.orgyoutube.com

This technology has been successfully applied to the synthesis of N-heterocycles and in nucleophilic aromatic substitution reactions. rsc.orgyoutube.com In the context of synthesizing this compound, microwave irradiation can be applied to both nucleophilic substitution reactions and palladium-catalyzed couplings. For instance, the amination of a halogenated naphthalene precursor can be completed in minutes under microwave conditions, whereas conventional heating might require several hours. youtube.com The efficiency of microwave heating makes it a key technology in high-throughput and medicinal chemistry. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Amination

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to Days | Minutes |

| Energy Input | Conductive heating, slow, non-uniform | Dielectric heating, rapid, uniform |

| Yields | Often moderate | Often higher |

| Side Reactions | More prevalent due to long reaction times | Minimized |

Green Chemistry Principles in Amine and Amide Synthesis

Green chemistry seeks to design chemical processes that minimize environmental impact and reduce the use of hazardous substances. rsc.org The synthesis of amines and amides is an area where these principles are actively being applied. gctlc.org

Key green chemistry considerations relevant to the synthesis of this compound include:

Atom Economy: Catalytic methods like the Buchwald-Hartwig amination have higher atom economy than classical multi-step syntheses that generate stoichiometric waste.

Catalysis: The use of catalysts (e.g., palladium) is a core principle of green chemistry, as it allows for reactions to proceed with high efficiency and selectivity, reducing the need for protecting groups and minimizing waste. acsgcipr.org However, the environmental impact of the precious metal itself is a consideration. acsgcipr.org

Safer Solvents: Efforts are being made to replace hazardous solvents like dioxane and toluene with greener alternatives, such as water or biorenewable solvents. rsc.org Hydrothermal condensation is one such technique that uses only water. rsc.org

Waste Reduction: One-pot reactions, where multiple synthetic steps are carried out in the same vessel, can significantly reduce waste by eliminating the need for intermediate purification steps. mdpi.com

By integrating these principles, modern synthetic routes to aromatic amines are becoming more sustainable and environmentally responsible.

Derivatization from Related Halogenated Naphthalenes

The conversion of dihalogenated naphthalenes, particularly 2,6-dichloronaphthalene, into this compound represents a significant synthetic challenge, primarily centered on achieving selective mono-amination. The two chlorine atoms on the naphthalene ring exhibit similar reactivity, making it crucial to control the reaction conditions to favor the substitution of only one halogen atom. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a powerful and versatile method for the formation of carbon-nitrogen bonds and is a key methodology in this context. wikipedia.orgrsc.orgacsgcipr.orgsynthesisspotlight.comorganic-chemistry.orglibretexts.org

The selective mono-amination of a dihalogenated aromatic compound is influenced by several factors, including the choice of the palladium catalyst, the nature of the phosphine ligand, the base, the solvent, and the reaction temperature. The steric and electronic properties of the ligand play a pivotal role in modulating the reactivity of the catalytic system and can be tuned to favor the desired mono-substituted product.

In a representative transformation, 2,6-dichloronaphthalene can be subjected to a Buchwald-Hartwig amination protocol using an ammonia equivalent or a primary amine, followed by a deprotection step if necessary. The use of a bulky and electron-rich phosphine ligand is often essential to promote the efficient oxidative addition of the aryl chloride to the palladium(0) center and to facilitate the subsequent reductive elimination to form the C-N bond.

While a specific, detailed experimental protocol for the direct mono-amination of 2,6-dichloronaphthalene to this compound is not extensively documented in readily available literature, the principles of selective Buchwald-Hartwig amination on dihaloarenes can be applied. For instance, studies on the selective mono-amination of other dihalogenated aromatic systems, such as dichloropyridines and dichloroxanthenes, have demonstrated that careful selection of the catalyst system and reaction parameters can lead to high yields of the mono-aminated product.

For the synthesis of this compound from 2,6-dichloronaphthalene, a plausible synthetic approach would involve the following general conditions:

| Parameter | Condition |

|---|---|

| Starting Material | 2,6-Dichloronaphthalene |

| Amine Source | Ammonia equivalent (e.g., Benzophenone imine) or protected amine |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) or a preformed palladium catalyst |

| Ligand | Bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) |

| Base | Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, Lithium bis(trimethylsilyl)amide) |

| Solvent | Anhydrous, aprotic solvent (e.g., Toluene, Dioxane) |

| Temperature | Room temperature to elevated temperatures (e.g., 80-110 °C) |

The reaction would proceed via the selective oxidative addition of one of the C-Cl bonds of 2,6-dichloronaphthalene to the palladium(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to furnish the mono-aminated product. The careful control of stoichiometry, reaction time, and temperature would be critical to minimize the formation of the di-aminated byproduct. Subsequent deprotection, if an ammonia surrogate was used, would yield the final this compound.

It is important to note that while the Buchwald-Hartwig amination is a powerful tool, the direct use of ammonia can be challenging due to its potential to deactivate the catalyst. wikipedia.org Therefore, the use of ammonia surrogates is a common strategy to circumvent this issue. wikipedia.org

An older, alternative approach to synthesizing 6-chloro-2-naphthylamine involves starting from sodium 2-naphthol-6-sulphonate, as described in historical chemical literature. rsc.org However, this multi-step process is generally less efficient and environmentally friendly compared to modern cross-coupling methodologies.

Chemical Reactivity and Mechanistic Investigations of 6 Chloronaphthalen 2 Amine

Reactivity of the Amino Functional Group

The primary amino (-NH₂) group is a potent nucleophile and a key site of reactivity in 6-Chloronaphthalen-2-amine. Its lone pair of electrons readily participates in reactions with a wide range of electrophiles.

The amino group of this compound undergoes facile reactions with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in synthetic chemistry for protecting the amine or for introducing new functional moieties.

The formation of amides typically proceeds through the reaction of the amine with an acyl chloride or a carboxylic acid activated by a coupling agent. Similarly, sulfonamides are synthesized by reacting the amine with a sulfonyl chloride, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. ekb.egnih.govucl.ac.uk The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride or the sulfur atom of the sulfonyl chloride. nih.govsci-hub.se

Table 1: Representative Amide and Sulfonamide Synthesis Reactions

| Reactant for Amine | Reagent | Product Type | General Conditions |

|---|---|---|---|

| This compound | Acyl Chloride (R-COCl) | N-(6-chloronaphthalen-2-yl)amide | Aprotic solvent, often with a non-nucleophilic base |

| This compound | Sulfonyl Chloride (R-SO₂Cl) | N-(6-chloronaphthalen-2-yl)sulfonamide | Aprotic solvent, base (e.g., pyridine, triethylamine) |

These transformations are highly efficient and have been broadly applied in various synthetic contexts. For instance, visible-light-mediated methods have emerged as a modern alternative for amide synthesis, offering reactions under mild conditions. nih.gov

A condensation reaction is a process where two molecules combine, typically with the elimination of a small molecule such as water. libretexts.orglibretexts.org The amino group of this compound can act as a nucleophile in such reactions, particularly with carbonyl compounds like aldehydes and ketones. pearson.compearson.com

This reactivity leads to the formation of an imine (or Schiff base) through a reversible reaction with an aldehyde or ketone. The process is often catalyzed by acid and involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. This reaction is a cornerstone of various multi-component reactions and cyclization strategies in synthetic organic chemistry. nih.gov

Reactivity of the Halogen Substituent

The chlorine atom attached to the naphthalene (B1677914) ring is another key functional handle, enabling transformations that are difficult to achieve through the reactivity of the amino group or the aromatic ring itself.

While aryl halides are generally unreactive toward nucleophilic substitution, the chlorine atom on this compound can be displaced by strong nucleophiles under specific conditions. fishersci.co.ukyoutube.com This type of reaction, known as nucleophilic aromatic substitution (SNAr), is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). youtube.commsu.edu In the case of this compound, the reaction is less favorable due to the electron-donating nature of the amino group but can be induced under forcing conditions (high temperature and pressure) or through alternative mechanisms like the benzyne pathway with extremely strong bases. fishersci.co.ukyoutube.com

The most significant and versatile reactions involving the chloro substituent are transition metal-catalyzed cross-coupling reactions. mdpi.comnih.gov These methods have revolutionized organic synthesis by allowing the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound, as an aryl chloride, is a suitable substrate for a variety of such transformations, including Suzuki, Heck, and Buchwald-Hartwig reactions. mdpi.com

A particularly useful transformation is the borylation of the C-Cl bond, which introduces a boronic ester group onto the naphthalene ring. This reaction is typically catalyzed by palladium or iridium complexes and converts the relatively unreactive aryl chloride into a versatile aryl boronic ester. nih.govnih.gov This product can then be used in subsequent Suzuki cross-coupling reactions to form new C-C bonds with a wide array of partners.

Table 2: Example of a Transition Metal-Catalyzed Borylation Reaction

| Substrate | Reagent | Catalyst System | Product |

|---|---|---|---|

| This compound | Bis(pinacolato)diboron | Palladium or Iridium catalyst with a suitable ligand | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine |

This two-step sequence (borylation followed by Suzuki coupling) provides a powerful platform for the synthesis of complex, functionalized naphthalene derivatives.

Aromatic Ring Reactivity

The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome of such reactions is governed by the directing effects of the existing amino and chloro substituents. msu.edu

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director. It strongly donates electron density to the ring through resonance, making the positions ortho and para to it more nucleophilic and thus more reactive toward electrophiles. libretexts.org

Chloro Group (-Cl): The chloro group is a deactivating group due to its inductive electron withdrawal but is also an ortho, para-director because of resonance-based electron donation from its lone pairs. libretexts.org

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution (EAS) in this compound is governed by the interplay of the electronic effects of the amino (-NH₂) and chloro (-Cl) substituents on the naphthalene ring system. The amino group is a potent activating group and an ortho, para-director due to its strong +M (mesomeric) and -I (inductive) effects, with the mesomeric effect being dominant. Conversely, the chloro group is a deactivating group but is also an ortho, para-director, owing to its -I and +M effects, where the inductive effect outweighs the mesomeric effect.

In the case of this compound, the amino group at the C2 position strongly activates the naphthalene ring towards electrophilic attack. The positions ortho to the amino group are C1 and C3, while the para-equivalent position is C4 (relative to C2 in the same ring). The chloro group at the C6 position deactivates the ring it is attached to, but its directing influence extends to the adjacent ring.

Considering the combined directing effects, the primary sites for electrophilic substitution are dictated by the powerful activating effect of the amino group. Therefore, electrophiles are expected to preferentially attack the ring containing the amino group. The most likely positions for substitution are C1 and C3. The C1 position is sterically unhindered, while the C3 position is also electronically activated. The relative ratio of substitution at these positions would depend on the specific electrophile and reaction conditions.

Below is a table summarizing the expected major products of common electrophilic aromatic substitution reactions on this compound, based on the directing effects of the substituents.

| Reaction | Electrophile | Major Product(s) | Predicted Regioselectivity |

| Halogenation | Br⁺, Cl⁺ | 1-Bromo-6-chloronaphthalen-2-amine, 1,3-Dibromo-6-chloronaphthalen-2-amine | Substitution occurs primarily at the C1 position, with potential for further substitution at C3 under forcing conditions. |

| Nitration | NO₂⁺ | 1-Nitro-6-chloronaphthalen-2-amine | The nitro group is directed to the C1 position due to the strong activation by the amino group. |

| Sulfonation | SO₃ | 1-Amino-7-chloronaphthalene-3-sulfonic acid | Sulfonation is expected to occur at the C1 or C3 position. Under thermodynamic control, the bulkier sulfonic acid group might favor the C1 position. |

| Friedel-Crafts Acylation | RCO⁺ | 1-Acyl-6-chloronaphthalen-2-amine | The acyl group will be introduced at the C1 position. The amino group often requires protection (e.g., as an amide) to prevent reaction with the Lewis acid catalyst. |

| Friedel-Crafts Alkylation | R⁺ | 1-Alkyl-6-chloronaphthalen-2-amine | Alkylation will primarily occur at the C1 position. Polyalkylation is a potential side reaction. |

Oxidative and Reductive Transformations of the Naphthalene Core

The naphthalene core of this compound is susceptible to both oxidative and reductive transformations, influenced by the electronic nature of the amino and chloro substituents.

Oxidative Transformations:

Aromatic amines are generally susceptible to oxidation, and the electron-rich naphthalene system in this compound is no exception. The amino group makes the naphthalene core more prone to oxidation compared to unsubstituted naphthalene.

Oxidative dearomatization is a potential transformation under specific conditions, often mediated by strong oxidizing agents or electrochemical methods. This process would lead to the formation of naphthoquinone derivatives. The regioselectivity of such an oxidation would be influenced by the positions of the amino and chloro groups. For instance, oxidation could potentially lead to the formation of a 6-chloro-1,2-naphthoquinone or a 6-chloro-1,4-naphthoquinone derivative after subsequent hydrolysis of the imine intermediate.

It is important to consider that the amino group itself can be oxidized. Mild oxidation might lead to the formation of nitroso or nitro compounds, while stronger oxidation can lead to polymerization or degradation of the molecule.

Reductive Transformations:

The naphthalene core of this compound can be reduced under various conditions, typically involving catalytic hydrogenation or dissolving metal reductions. The reduction of the naphthalene system leads to the formation of tetrahydro- and decahydronaphthalene derivatives.

Catalytic hydrogenation, using catalysts such as platinum, palladium, or rhodium, can reduce one or both of the aromatic rings. The conditions of the reaction (temperature, pressure, catalyst, and solvent) will determine the extent of reduction. The ring bearing the electron-donating amino group is generally more activated and thus might be preferentially reduced under milder conditions. However, the presence of the chloro substituent can influence the catalyst's activity and the regioselectivity of the hydrogenation.

Dissolving metal reductions, such as the Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), can also be employed to partially reduce the naphthalene core. The regioselectivity of the Birch reduction is governed by the electronic effects of the substituents. The electron-donating amino group would direct the reduction to the other ring, while the electron-withdrawing (by induction) chloro group would direct reduction to the ring it is attached to. The interplay of these effects would determine the final product distribution.

The following table summarizes potential oxidative and reductive transformations of the naphthalene core of this compound.

| Transformation | Reagents and Conditions | Potential Product(s) | Mechanistic Considerations |

| Oxidation | Strong oxidizing agents (e.g., chromic acid, potassium permanganate) or electrochemical oxidation. | 6-Chloronaphthoquinone derivatives, polymeric materials, or degradation products. | The reaction proceeds through the initial oxidation of the aromatic system or the amino group, leading to dearomatization or coupling reactions. |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Rh/C at elevated pressure and temperature. | 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine, 5,6,7,8-tetrahydro-6-chloronaphthalen-2-amine, decalin derivatives. | Stepwise reduction of the aromatic rings. The regioselectivity depends on the catalyst and reaction conditions. |

| Dissolving Metal Reduction (Birch Reduction) | Na or Li in liquid NH₃ with an alcohol (e.g., ethanol). | Dihydronaphthalene derivatives. | The regioselectivity is determined by the electronic effects of the substituents on the stability of the radical anion intermediate. |

Derivatization and Functionalization Strategies of 6 Chloronaphthalen 2 Amine

Synthesis of Substituted Sulfonylpiperazine Derivatives

One of the key functionalization pathways for 6-Chloronaphthalen-2-amine involves its conversion into sulfonylpiperazine derivatives. This class of compounds is of significant interest in medicinal chemistry. The synthetic approach commences with the transformation of the amino group of this compound into a sulfonyl chloride. This is typically achieved through a diazotization reaction with sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with sulfur dioxide in the presence of a copper catalyst (Sandmeyer reaction). The resulting 6-chloronaphthalene-2-sulfonyl chloride is a stable intermediate that can be readily reacted with a diverse range of substituted piperazines.

The subsequent step involves the nucleophilic substitution reaction between 6-chloronaphthalene-2-sulfonyl chloride and a desired piperazine (B1678402) derivative. This reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The choice of the substituted piperazine allows for the introduction of various functionalities into the final molecule, thereby enabling the fine-tuning of its physicochemical and biological properties.

Table 1: Reaction Conditions for the Synthesis of Substituted Sulfonylpiperazine Derivatives

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound | 1. NaNO₂, aq. HCl, 0-5 °C 2. SO₂, CuCl₂ | 6-chloronaphthalene-2-sulfonyl chloride |

| 2 | 6-chloronaphthalene-2-sulfonyl chloride, Substituted piperazine | Triethylamine, Dichloromethane, Room Temperature | Substituted 1-((6-chloronaphthalen-2-yl)sulfonyl)piperazine |

Chemical Transformations Leading to Fused Coumarin (B35378) Compounds

The synthesis of fused coumarin compounds from this compound represents another important derivatization strategy. Coumarins are a well-known class of heterocyclic compounds with a wide array of biological activities and applications as fluorescent probes. A plausible synthetic route to a 6-chloro-substituted benzo[f]coumarin from this compound involves a multi-step process.

The initial step is the conversion of the amino group of this compound into a hydroxyl group. This transformation can be effectively carried out via the Sandmeyer reaction, where the amine is first diazotized with sodium nitrite and a mineral acid at low temperatures, followed by the hydrolysis of the resulting diazonium salt in the presence of a copper(I) salt. This yields 6-chloronaphthalen-2-ol.

The subsequent step involves a Pechmann condensation, a classic method for coumarin synthesis. In this reaction, the synthesized 6-chloronaphthalen-2-ol is reacted with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst like sulfuric acid or a Lewis acid. This condensation and subsequent cyclization reaction leads to the formation of the fused coumarin ring system.

Table 2: Proposed Synthesis of Fused Coumarin from this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | This compound | 1. NaNO₂, aq. H₂SO₄, 0-5 °C 2. H₂O, CuSO₄, heat | 6-chloronaphthalen-2-ol |

| 2 | 6-chloronaphthalen-2-ol | Ethyl acetoacetate, conc. H₂SO₄, heat | 4-methyl-6-chloro-2H-benzo[f]chromen-2-one |

Preparation of Diverse Hetero-Aromatic Amino Acid Analogs

The incorporation of the 6-chloronaphthalene moiety into amino acid structures can lead to the development of novel, non-proteinogenic amino acids with potential applications in peptide and medicinal chemistry. A feasible synthetic strategy to prepare a hetero-aromatic amino acid analog from this compound is through a multi-step sequence that introduces the amino acid functionality onto the naphthalene (B1677914) ring.

A key transformation is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group onto the electron-rich naphthalene ring. ijpcbs.com The amino group of this compound is a strong activating group, directing the electrophilic substitution to the ortho position (position 1). To perform this reaction, the amino group would first need to be protected, for example, as an acetamide, to prevent side reactions. Following formylation of the protected amine, the resulting aldehyde can serve as a precursor for the Strecker amino acid synthesis.

In the Strecker synthesis, the aldehyde is treated with an amine (e.g., ammonia) and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired α-amino acid. Finally, deprotection of the amino group on the naphthalene ring would afford the target hetero-aromatic amino acid analog.

Design and Synthesis of Schiff Base Ligands and Their Coordination Complexes

The primary amine functionality of this compound makes it an excellent precursor for the synthesis of Schiff base ligands. Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or a ketone. mdpi.com This reaction is typically carried out by refluxing the reactants in an alcoholic solvent, often with a catalytic amount of acid.

A wide variety of aldehydes and ketones can be employed to generate a diverse library of Schiff base ligands derived from this compound. For instance, reaction with salicylaldehyde (B1680747) or its derivatives would produce bidentate or tridentate ligands capable of coordinating with metal ions through the imine nitrogen and the phenolic oxygen. The resulting Schiff base ligands are often crystalline solids and can be characterized by various spectroscopic techniques.

These Schiff base ligands can then be used to form coordination complexes with a range of transition metal ions, such as copper(II), nickel(II), cobalt(II), and zinc(II). cambridge.orgchemistrysteps.com The complexation is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting metal complexes often exhibit interesting photophysical, magnetic, and catalytic properties.

Table 3: Examples of Schiff Base Synthesis from this compound

| Carbonyl Compound | Resulting Schiff Base Ligand | Potential Metal Ions for Complexation |

| Salicylaldehyde | 2-(((6-chloronaphthalen-2-yl)imino)methyl)phenol | Cu(II), Ni(II), Co(II), Zn(II) |

| 2-hydroxy-1-naphthaldehyde | 1-(((6-chloronaphthalen-2-yl)imino)methyl)naphthalen-2-ol | Mn(II), Fe(III), Ru(III) |

| Acetylacetone | 4-((6-chloronaphthalen-2-yl)amino)pent-3-en-2-one | V(IV)O, Pt(II), Pd(II) |

Integration into Naphthalene Diimide (NDI) Scaffolds through Amine Condensation

Naphthalene diimides (NDIs) are a class of organic compounds known for their excellent electron-accepting properties, making them valuable materials in organic electronics. The synthesis of NDIs typically involves the condensation of a primary amine with 1,4,5,8-naphthalenetetracarboxylic dianhydride. This compound can be utilized as the primary amine in this reaction to synthesize an NDI derivative featuring a 6-chloronaphthalen-2-yl moiety attached to the imide nitrogen atoms. wikipedia.org

The condensation reaction is generally carried out in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or propionic acid at elevated temperatures. The reaction proceeds through the formation of two amide bonds followed by cyclization to form the two imide rings. By using two equivalents of this compound, a symmetrical NDI can be synthesized. It is also possible to synthesize unsymmetrical NDIs by a stepwise reaction with two different amines. The incorporation of the 6-chloronaphthalene unit can influence the electronic and packing properties of the resulting NDI.

Alkylation and Arylation of the Amine Nitrogen

The amine nitrogen of this compound can be readily alkylated or arylated to produce secondary or tertiary amines. N-alkylation can be achieved through various methods, including the reaction with alkyl halides or the reductive amination of aldehydes and ketones. A common method involves the reaction of the amine with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. Alternatively, catalytic N-alkylation using alcohols as alkylating agents in the presence of a suitable catalyst offers a more atom-economical approach. ijpcbs.com

N-arylation of this compound can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the coupling of the amine with an aryl halide or triflate in the presence of a palladium or copper catalyst and a base. This method allows for the formation of a carbon-nitrogen bond between the naphthalene ring and another aromatic system, leading to the synthesis of diarylamines.

Table 4: General Methods for Alkylation and Arylation of this compound

| Transformation | Reagents and Conditions | General Product |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-alkyl-6-chloronaphthalen-2-amine |

| N-Arylation | Aryl halide, Pd or Cu catalyst, Base (e.g., NaOtBu), Ligand | N-aryl-6-chloronaphthalen-2-amine |

Halogen-Based Derivatization (e.g., 1-Bromo-6-chloronaphthalen-2-amine)

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of additional halogen atoms. The amino group is a strong activating and ortho-, para-directing group. In the case of 2-aminonaphthalene systems, the positions ortho (1 and 3) to the amino group are highly activated.

Therefore, the bromination of this compound is expected to proceed with high regioselectivity. The reaction with an electrophilic bromine source, such as molecular bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane, would lead to the substitution at the most activated and sterically accessible position. This is predicted to be the 1-position, yielding 1-Bromo-6-chloronaphthalen-2-amine as the major product. The presence of the deactivating chloro group at the 6-position is unlikely to overcome the strong directing effect of the amino group. This halogen-based derivatization provides a route to di- and poly-halogenated naphthalenamines, which are valuable intermediates for further functionalization through cross-coupling reactions.

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

The ¹H (proton) and ¹³C NMR spectra of 6-Chloronaphthalen-2-amine provide foundational information about its molecular framework.

In the ¹H NMR spectrum, the protons of the naphthalene (B1677914) ring system typically appear in the aromatic region, generally between 7.0 and 8.0 ppm. The exact chemical shifts are influenced by the electronic effects of the chlorine and amine substituents. The chlorine atom, being electronegative, will deshield nearby protons, shifting their signals downfield. Conversely, the amine group (-NH₂) is an electron-donating group, which tends to shield adjacent protons, causing an upfield shift. The protons of the amine group itself would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding effects libretexts.orglibretexts.org.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. Carbons in the aromatic naphthalene ring typically resonate in the range of 110-150 ppm oregonstate.edulibretexts.org. The carbon atom directly bonded to the chlorine (C-6) would be expected to show a significant downfield shift due to the electronegativity of the halogen. Similarly, the carbon atom bonded to the nitrogen of the amine group (C-2) will also be influenced, typically shifting downfield. The precise assignment of each carbon signal requires more advanced techniques.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Note: The following data are estimated based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 | ~7.2-7.4 | C1: ~125-130 |

| H3 | ~6.9-7.1 | C2: ~140-145 |

| H4 | ~7.5-7.7 | C3: ~110-115 |

| H5 | ~7.6-7.8 | C4: ~128-132 |

| H7 | ~7.3-7.5 | C4a: ~130-135 |

| H8 | ~7.7-7.9 | C5: ~126-130 |

| NH₂ | Variable (e.g., 3.5-5.0) | C6: ~130-135 |

| C7: ~124-128 | ||

| C8: ~127-131 | ||

| C8a: ~132-137 |

Two-Dimensional NMR Techniques for Connectivity and Conformational Insights (e.g., COSY, HSQC-DEPT)

To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed wikipedia.org.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (³J-coupling) sdsu.eduresearchgate.net. For this compound, COSY would reveal cross-peaks between neighboring protons on the naphthalene rings, allowing for the tracing of the proton connectivity around each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J-coupling) sdsu.eduyoutube.com. By combining the information from the ¹H and ¹³C spectra, HSQC allows for the definitive assignment of each carbon atom that bears a proton. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used in conjunction to differentiate between CH, CH₂, and CH₃ groups, although only CH groups are present in the aromatic part of this molecule.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like amines nih.gov. In the positive ion mode, this compound would be expected to readily protonate to form the pseudomolecular ion [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio would allow for the confirmation of the molecular formula (C₁₀H₈ClN). In-source fragmentation is generally minimal with ESI, but can sometimes be induced, potentially leading to the loss of small neutral molecules like HCl or NH₃ ub.eduicm.edu.pl.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Complex Derivatives

Fast Atom Bombardment (FAB) is another soft ionization technique, often used for less volatile or thermally unstable compounds. While ESI has largely superseded FAB for many applications, it can still be valuable for the analysis of certain derivatives. If this compound were part of a more complex, non-volatile derivative (e.g., a metal complex or a large organic adduct), FAB-MS could be employed to obtain molecular weight information. The sample is dissolved in a liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms, causing desorption and ionization. The resulting spectrum would show the protonated molecule [M+H]⁺ and potentially some fragment ions characteristic of the derivative's structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying functional groups and studying intermolecular interactions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

N-H Stretching: As a primary amine, it would exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations libretexts.orgpressbooks.pub. The position and broadness of these bands can be indicative of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations would appear at wavenumbers just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically result in a series of absorptions in the 1450-1600 cm⁻¹ region pressbooks.pub.

C-N Stretching: The C-N stretching vibration for aromatic amines is usually found in the 1250-1350 cm⁻¹ range libretexts.org.

C-Cl Stretching: The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

N-H Bending: The N-H "scissoring" vibration of the primary amine usually appears as a medium to strong band around 1600 cm⁻¹ libretexts.org.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, often give rise to strong Raman signals. The C-Cl bond is also known to produce a relatively strong Raman scattering band, which can be useful for structural confirmation.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Signal |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Moderate |

| N-H Bend (scissoring) | 1580 - 1650 | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| Aromatic C-N Stretch | 1250 - 1350 | Moderate |

| Aromatic C-Cl Stretch | 600 - 800 | Strong |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Photocharacterization

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for investigating the electronic structure of molecules by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org For this compound, this analysis provides insights into the electronic transitions between different molecular orbitals, primarily from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

The UV-Vis spectrum of this compound is dominated by the naphthalene chromophore, which is a conjugated π-electron system. The presence of the amino (-NH₂) group and the chloro (-Cl) group as substituents significantly influences the electronic transitions. These groups act as auxochromes, modifying the absorption characteristics (wavelength and intensity) of the parent naphthalene system.

The primary electronic transitions observed are of two types:

π → π* Transitions: These are high-energy transitions that involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org Due to the extensive conjugation in the naphthalene ring, these transitions are expected to be intense and occur in the UV region. The presence of substituents like -NH₂ and -Cl, which can donate electron density to the ring through resonance, typically causes a bathochromic (red) shift, moving the absorption maximum (λmax) to longer wavelengths compared to unsubstituted naphthalene. utoronto.ca

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pair on the nitrogen atom of the amino group) to an antibonding π* orbital of the aromatic ring. youtube.com Generally, n → π* transitions are of lower energy and intensity compared to π → π* transitions. libretexts.org

The solvent environment can also affect the position of these absorption bands. For instance, polar solvents can stabilize the ground state of the lone pair electrons, leading to a hypsochromic (blue) shift for n → π* transitions. youtube.com Photocharacterization studies would involve examining the molecule's behavior upon light absorption, including potential fluorescence or photochemical reactions, which are dictated by the nature of these electronic excited states.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity | Structural Origin |

|---|---|---|---|---|

| π → π | HOMO (π) → LUMO (π) | Near-UV (250-350 nm) | High (ε > 10,000) | Naphthalene aromatic system |

| n → π | HOMO (n) → LUMO (π) | Near-UV / Visible (>300 nm) | Low (ε < 2,000) | Non-bonding electrons on the amine nitrogen |

Solid-State Characterization

X-ray Crystallography for Precise Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide unambiguous data on its molecular geometry and supramolecular assembly.

This analysis would yield precise measurements of:

Bond Lengths and Angles: Confirming the geometry of the naphthalene core and the C-N and C-Cl bond distances.

Molecular Conformation: Determining the planarity of the fused aromatic rings and the orientation of the amino and chloro substituents relative to the ring.

The crystal system (e.g., monoclinic, orthorhombic) and space group would be identified, providing a complete description of the crystal's symmetry. nih.gov

Table 2: Illustrative Data Obtainable from X-ray Crystallography

| Parameter | Type of Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the unit cell and crystal |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating crystal unit |

| Atomic Coordinates (x, y, z) | Precise position of each atom in the unit cell |

| Bond Distances and Angles | Molecular geometry and connectivity |

| Torsion Angles | Conformational details of the molecule |

| Hydrogen Bond Geometry | Details of intermolecular hydrogen bonding interactions |

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA)) for Stability Profiling

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is essential for determining the thermal stability of a compound. mdpi.com For this compound, a TGA experiment would reveal the temperature at which the compound begins to decompose and the profile of its mass loss.

A typical TGA thermogram plots percentage weight loss against temperature. Key information derived from this analysis includes:

Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins, indicating the limit of the compound's thermal stability.

Decomposition Steps: The thermogram may show one or multiple steps of mass loss, which can suggest a multi-stage decomposition process.

Residue Mass: The amount of material remaining at the end of the heating cycle provides information about the final decomposition products.

The thermal stability of amines can be influenced by their structure. mdpi.comeku.edu TGA provides a quantitative measure of this stability, which is crucial for understanding the material's behavior at elevated temperatures.

Table 3: Hypothetical TGA Data Summary for this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Heating Rate | Rate of temperature increase during the experiment | 10 °C/min |

| Atmosphere | Gaseous environment during heating (e.g., Nitrogen, Air) | Nitrogen |

| Onset Temperature (Tonset) | Temperature at which decomposition starts | ~250 - 300 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | Peak of the derivative weight loss curve | ~300 - 350 °C |

| Final Residue at 600 °C | Percentage of mass remaining at the end of the analysis | < 5% |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. nih.gov It is an invaluable tool for studying reaction mechanisms that involve radical intermediates. utexas.edu

In the context of this compound, ESR spectroscopy could be employed to study radical cations (R-NH₂⁺) or other paramagnetic species formed during chemical oxidation, electrochemical processes, or photolysis. The generation of an amine radical cation could occur through the removal of an electron from the nitrogen lone pair or the π-system. rsc.org

An ESR spectrum provides two key pieces of information:

The g-factor: This is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron.

Hyperfine Splitting: The interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N and ¹H) splits the ESR signal into multiple lines. The magnitude of this splitting (hyperfine coupling constant, a) provides information about the distribution of the unpaired electron's spin density within the radical, thus revealing its electronic structure. ucl.ac.uk

By analyzing the hyperfine splitting pattern, it would be possible to determine which atoms the unpaired electron is interacting with, offering direct evidence for the structure of the radical intermediate.

Table 4: Potential ESR Data for a Radical Intermediate of this compound

| Parameter | Information Provided |

|---|---|

| g-factor | Helps identify the type of radical (e.g., nitrogen-centered, carbon-centered). |

| Hyperfine Coupling Constant (aN) | Measures the interaction of the unpaired electron with the nitrogen nucleus, indicating spin density on the nitrogen atom. |

| Hyperfine Coupling Constants (aH) | Measures interactions with various hydrogen nuclei (on the amine group and the aromatic ring), mapping the spin delocalization across the molecule. |

Computational Chemistry and Theoretical Investigations of 6 Chloronaphthalen 2 Amine and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic and structural properties of molecules like 6-chloronaphthalen-2-amine. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to obtain accurate predictions of its molecular characteristics.

The initial step in a computational study is the geometry optimization of the this compound molecule. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For this compound, the naphthalene (B1677914) core is expected to be largely planar. The primary conformational flexibility arises from the orientation of the amine (-NH2) group relative to the naphthalene ring.

Computational analysis would likely reveal that the amine group's hydrogen atoms can be oriented in different positions, leading to various conformers. The energy differences between these conformers are typically small, and the most stable conformation would be identified by comparing their calculated total energies. The planarity of the naphthalene ring might be slightly distorted due to the presence of the chloro and amine substituents.

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) Bond Length | ~1.37 - 1.42 Å |

| C-N Bond Length | ~1.39 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-N-H Bond Angle | ~112° |

| Dihedral Angle (C-C-N-H) | ~0° or ~180° (depending on conformer) |

DFT calculations provide profound insights into the electronic properties of this compound. The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the naphthalene ring and the amine group, reflecting their electron-donating nature. The LUMO, conversely, would likely be distributed over the aromatic system, with some contribution from the electron-withdrawing chloro group. A smaller HOMO-LUMO gap suggests higher reactivity. rsc.org

Mulliken population analysis can be used to determine the partial charges on each atom, revealing the charge distribution within the molecule. It is anticipated that the nitrogen atom of the amine group will carry a negative charge, while the attached hydrogen atoms will be positively charged. The carbon atom bonded to the chlorine will likely have a positive charge due to the electronegativity of the chlorine atom. This charge distribution is critical for predicting intermolecular interactions.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Ab Initio Energy Calculations for Conformational Preferences and Energetics

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can be employed to perform high-accuracy single-point energy calculations on the DFT-optimized geometries. These calculations provide a more refined understanding of the relative energies of different conformers and the rotational barriers of the amine group. This information is valuable for understanding the molecule's behavior in different environments and its potential to engage in specific chemical reactions.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in various environments, such as in a solvent or interacting with other molecules. By simulating the motion of atoms and molecules over time, MD can reveal information about conformational changes, intermolecular interactions, and transport properties. For instance, an MD simulation in an aqueous solution would show how water molecules arrange themselves around the amine and chloro groups, providing insights into its solubility and hydration.

Reaction Mechanism Elucidation using Computational Tools

Computational tools are invaluable for elucidating potential reaction mechanisms involving this compound. For example, the mechanism of electrophilic substitution on the naphthalene ring can be investigated by calculating the transition state structures and activation energies for the attack of an electrophile at different positions. The presence of the activating amine group and the deactivating chloro group would influence the regioselectivity of such reactions. The calculations would likely predict that electrophilic attack is favored at the positions ortho and para to the strongly activating amino group.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For this compound, key spectroscopic properties that can be calculated include:

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be computed to predict the IR and Raman spectra. The characteristic N-H stretching and bending vibrations of the amine group, as well as the C-Cl stretching vibration, would be identifiable features. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental NMR data to confirm the molecular structure. nih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions and the color of the compound. scispace.com

| Spectroscopic Parameter | Predicted Value |

|---|---|

| IR: ν(N-H) stretch | ~3400 - 3500 cm⁻¹ |

| IR: ν(C-Cl) stretch | ~700 - 800 cm⁻¹ |

| ¹H NMR: δ(NH₂) | ~3.5 - 4.5 ppm |

| ¹³C NMR: δ(C-Cl) | ~125 - 135 ppm |

| UV-Vis: λmax | ~300 - 350 nm |

Ligand-Receptor Interaction Modeling (Computational Aspects, e.g., Docking Studies)

Computational modeling, particularly molecular docking, serves as a powerful tool to predict and analyze the binding of a ligand to a receptor's active site at a molecular level. This approach provides valuable insights into the binding affinity, orientation, and the specific molecular interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For derivatives of the naphthalen-2-amine scaffold, docking studies have been instrumental in elucidating their potential mechanisms of action against various biological targets. While specific docking studies for this compound were not found in the reviewed literature, research on structurally related naphthalene derivatives provides a framework for understanding how this compound and its analogs might interact with protein targets.

For instance, molecular docking studies on various naphthalene-based compounds have revealed key interactions that drive their biological activities. These studies often identify specific amino acid residues within the receptor's binding pocket that are crucial for ligand recognition and binding.

Table 1: Representative Data from Docking Studies of Naphthalene Derivatives

While direct data for this compound is unavailable, the following table summarizes findings from related naphthalene derivatives to illustrate the type of data generated from such computational studies.

| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| Naphthalene-Pyrazoline Hybrids | Cyclooxygenase-2 (COX-2) | Tyr355, Arg120, Ser530 | -8.5 to -10.2 elsevierpure.com |

| 2-Naphthol Derivatives | Histone Deacetylase 2 (HDAC2) | His142, Pro143, Gly150 | -9.08 to -10.08 ekb.eg |

| Aminobenzylnaphthols | Tubulin (Colchicine Binding Site) | Cys241, Leu242, Ala316 | Not Specified researchgate.net |

This table is illustrative and based on derivatives of the naphthalene scaffold, not this compound itself.

The binding affinity, often expressed in kcal/mol, provides a quantitative measure of the strength of the interaction between the ligand and the receptor. A more negative value typically indicates a stronger and more stable interaction.

The types of interactions observed for naphthalene derivatives often involve the planar naphthalene ring system engaging in hydrophobic and π-stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the binding pocket. The amine group and any substituents, such as the chloro group in this compound, would be expected to form more specific interactions, such as hydrogen bonds or halogen bonds, which can significantly influence the binding orientation and affinity.

For example, in studies with naphthalene-pyrazoline hybrids targeting COX enzymes, hydrogen bonds with residues like Ser530 and Tyr385, along with hydrophobic interactions, were identified as critical for their inhibitory activity elsevierpure.com. Similarly, derivatives of 2-naphthol have been shown to interact with key residues in the active site of histone deacetylases ekb.eg.

While these examples provide a general understanding of how naphthalene-based compounds can interact with biological receptors, it is important to emphasize that the specific interactions and binding affinities for this compound would be unique to its structure and the specific receptor it targets. Further computational and experimental studies are needed to elucidate the precise ligand-receptor interactions for this particular compound.

Applications in Advanced Materials Science

Utilization in High-Performance Material Development

Aromatic amines are fundamental monomers in the synthesis of high-performance polymers, prized for their thermal stability, mechanical strength, and chemical resistance. Polymers such as polyimides and polyamides are often synthesized through the reaction of aromatic diamines with dianhydrides or diacyl chlorides, respectively. core.ac.uktaylorfrancis.comncl.res.in These materials find critical applications in the aerospace, electronics, and automotive industries. core.ac.uk

Theoretically, 6-Chloronaphthalen-2-amine could serve as a monofunctional amine to control polymer chain length or as a component in the synthesis of more complex, multifunctional monomers. Its naphthalene (B1677914) core could impart rigidity and thermal stability to a polymer backbone, while the chlorine atom might offer a site for further functionalization or influence solubility and flame retardant properties. Despite this potential, there is a notable lack of specific studies in the scientific literature detailing the direct incorporation of this compound into high-performance polymers. Research in this area has focused on other aromatic amines, with no significant data available on the polymerization or material properties of polymers derived from this compound.

Integration into Dye and Pigment Formulations for Enhanced Color Properties

Aromatic amines are crucial intermediates in the synthesis of a vast array of synthetic dyes, particularly azo dyes. nih.govresearchgate.net The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate, such as a phenol (B47542) or another aromatic amine. nih.govupb.ro The resulting azo compounds are characterized by the -N=N- chromophore, which is responsible for their vibrant colors.

The structure of this compound suggests its suitability as a diazo component in the synthesis of azo dyes. The naphthalene ring system is a common feature in many commercial dyes and pigments, often contributing to properties such as color depth, lightfastness, and thermal stability. The presence of a chlorine atom could further modify the electronic properties of the resulting dye molecule, potentially leading to shifts in color and improvements in fastness properties.

However, a review of the available literature does not yield specific examples of commercial or developmental dyes and pigments synthesized directly from this compound. While the general chemistry of azo dye synthesis is well-established, nih.govresearchgate.netnih.govchemistry.ge the specific coloristic and performance properties of dyes derived from this particular chlorinated naphthalenamine remain undocumented in scientific and technical publications.

Application in Surfactant and Dispersant Systems

Amines and their derivatives are utilized in the synthesis of various surfactants and dispersants. Cationic surfactants, for instance, can be produced by quaternizing the nitrogen atom of an amine. mdpi.com These molecules, possessing a hydrophilic head and a hydrophobic tail, are effective at reducing surface tension and are used in a wide range of applications, from detergents to emulsifiers. Dispersants, which are crucial for stabilizing particles in a liquid medium, can also be synthesized from amine-containing compounds. google.com

The hydrophobic naphthalene core of this compound could theoretically form the tail of a surfactant molecule, while the amine group could be modified to create a hydrophilic head. However, the scientific literature does not provide specific instances of this compound being used as a precursor for the synthesis of surfactants or dispersants. The research and development in this field have historically focused on more readily available and economically viable starting materials. mdpi.com

Development of Naphthalene Diimide (NDI) Analogs for Organic Electronics

Naphthalene diimides (NDIs) are a class of organic compounds that have garnered significant interest for their applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgbohrium.com Symmetrical NDIs are typically synthesized through the condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride with two equivalents of a primary amine. acs.orgbeilstein-journals.org The electronic properties of NDIs can be tuned by varying the structure of the amine used in their synthesis.

The primary amine group of this compound makes it a potential candidate for the synthesis of NDI derivatives. The incorporation of the 6-chloronaphthalenyl moiety at the imide positions of the NDI core could influence the molecular packing and electronic properties of the resulting material.

The ability of NDI derivatives to self-assemble into well-ordered nanostructures is a key aspect of their functionality in electronic devices. This self-assembly is driven by non-covalent interactions, such as π-π stacking between the electron-deficient NDI cores. The substituents attached to the imide nitrogen atoms play a crucial role in directing this self-assembly process.

While the general principles of NDI self-assembly are well-understood, there is no specific research available on the supramolecular structures that might be formed by NDI analogs derived from this compound. The bulky and electronically distinct nature of the 6-chloronaphthalenyl group would be expected to significantly impact the intermolecular interactions and the resulting morphology of the self-assembled structures.

The charge transport characteristics of NDI-based materials are intrinsically linked to their molecular structure and solid-state packing. As n-type organic semiconductors, their performance is largely determined by the efficiency of electron transport through the π-stacked NDI cores. The substituents at the imide positions can influence the frontier molecular orbital energy levels and the degree of intermolecular electronic coupling.

The introduction of a 6-chloronaphthalenyl group via this compound could potentially alter the electron mobility of the resulting NDI material. The electron-withdrawing nature of the chlorine atom and the extended aromatic system of the naphthalene group could modulate the electronic properties of the NDI core. However, in the absence of experimental data, the precise impact on charge transport and electron mobility remains a matter of speculation. The scientific literature on NDI-based materials for organic electronics has explored a wide variety of amine precursors, but the use of this compound has not been reported. acs.orgresearchgate.netnih.gov

Applications in Organic Synthesis As a Core Building Block

Precursor in the Synthesis of Complex Aromatic Systems

The presence of a primary aromatic amino group allows 6-Chloronaphthalen-2-amine to be a valuable starting material for the synthesis of complex aromatic systems, most notably azo dyes. The synthesis involves a two-step process: diazotization followed by an azo coupling reaction. chemmethod.com

First, the amino group of this compound is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. nih.gov This intermediate, the 6-chloronaphthalen-2-diazonium salt, is a potent electrophile.

In the second step, this diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542), naphthol, or an aromatic amine. cuhk.edu.hk The electrophilic diazonium ion attacks the electron-rich ring of the coupling partner, resulting in an electrophilic aromatic substitution reaction that forms an azo compound, characterized by the -N=N- linkage which connects the two aromatic systems. chemmethod.com These resulting azo dyes often exhibit intense colors due to the extended π-conjugated system spanning across the naphthalene (B1677914) and the coupled aromatic ring.

Table 1: Examples of Azo Dyes Derived from this compound

| Coupling Component | Resulting Azo Dye Structure (General) | Potential Application |

|---|---|---|

| Naphthalen-2-ol | A molecule containing both 6-chloronaphthalene and 2-hydroxynaphthalene moieties linked by an azo bridge. | Textile dyes, pigments |

| Phenol | A molecule containing a 6-chloronaphthalene and a 4-hydroxyphenyl moiety linked by an azo bridge. | pH indicators, colorants |

| Aniline | A molecule containing a 6-chloronaphthalene and a 4-aminophenyl moiety linked by an azo bridge. | Industrial colorants |

Intermediate for the Construction of Heterocyclic Compounds

This compound is a key intermediate for synthesizing various heterocyclic compounds, which are integral to medicinal chemistry and materials science. The amino group provides a reactive handle for building fused ring systems.

Quinazolines: Quinazoline (B50416) derivatives can be synthesized from 2-amino aromatic compounds. nih.govnih.gov One common approach involves the reaction of an aminobenzylamine derivative with aldehydes or nitriles, often catalyzed by transition metals like copper or ruthenium. marquette.eduorganic-chemistry.orgmdpi.com For this compound, this would first require functionalization to introduce a suitable group ortho to the amine. However, more direct methods involve the condensation of a 2-aminoaryl ketone with an amine or amide. marquette.edu By analogy, a derivative of this compound could be used to construct benzo[g]quinazoline (B13665071) systems, which are angularly-fused polycyclic aromatic heterocycles.

Carbazoles: Carbazoles are tricyclic aromatic heterocycles consisting of two benzene (B151609) rings fused to a central pyrrole (B145914) ring. nih.gov Synthetic routes to carbazoles often involve the formation of a C-N bond followed by an intramolecular C-C bond formation, or vice versa. Palladium-catalyzed reactions, for instance, can achieve the synthesis of carbazoles from anilines and 1,2-dihaloarenes. organic-chemistry.org In this context, this compound could react with a suitably substituted dihaloarene in a tandem amination/intramolecular direct arylation sequence to yield a chlorosubstituted benzo[a]carbazole. Another classic method is the Pschorr reaction, which involves the intramolecular cyclization of a diazonium salt. organic-chemistry.org

Table 2: Potential Heterocyclic Systems from this compound

| Heterocyclic Class | General Synthetic Strategy | Potential Product Structure |

|---|---|---|

| Benzo[g]quinazolines | Condensation with a suitable carbonyl compound and amine/ammonia (B1221849) source. | A tetracyclic system with the quinazoline core fused to the naphthalene ring. |

Role in Regioselective Functionalization of Naphthalene Derivatives